Methyl diazoacetate

Übersicht

Beschreibung

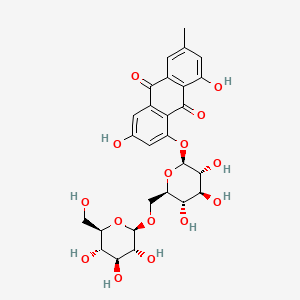

Methyl diazoacetate is an organic compound with the molecular formula C3H4N2O2 . It has an average mass of 100.076 Da and a monoisotopic mass of 100.027275 Da .

Synthesis Analysis

Methyl diazoacetate can be synthesized through various methods. One such method involves the use of diazo transfer reagents in living ring-opening metathesis polymerization . Another method involves the reaction of alpha-acceptor-substituted primary aliphatic amines with nitrous acid .Molecular Structure Analysis

The molecular structure of Methyl diazoacetate is characterized by a diazo group, which consists of two linked nitrogen atoms at the terminal position . The electronic structure of diazo compounds, including Methyl diazoacetate, is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms .Chemical Reactions Analysis

Methyl diazoacetate is involved in various chemical reactions. For instance, it can participate in multicomponent reactions . It can also decompose to give molecular nitrogen and a carbene upon strong heating .Physical And Chemical Properties Analysis

Methyl diazoacetate has a molecular weight of 100.0761 . Its physical and chemical properties can be further analyzed using various techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC) .Wissenschaftliche Forschungsanwendungen

a. Metal-Catalyzed Transformations:

- Methyl diazoacetate participates in metal-catalyzed MCRs, leading to diverse products. For instance, it can react with isatin and nitrile to form isatylidene nitriles .

Photolysis Studies

- The photolysis of methyl diazoacetate in various solvents (CCl4, CHCl3, CH2Cl2, and CFCl3) has been investigated .

Rhodium-Catalyzed Reactions

- Rhodium complexes catalyze reactions between methyl diazoacetate and unsaturated heterocyclic derivatives of carbonyl compounds .

Conclusion

Methyl diazoacetate’s versatility extends across diverse fields, from drug design to natural compound synthesis. Its unique reactivity makes it a valuable tool for researchers worldwide. 🧪🔬

For more in-depth information, you can refer to the review article by Bakulina et al . Additionally, the NIST Chemistry WebBook provides detailed data on methyl diazoacetate . Happy exploring! 🌐📚

Wirkmechanismus

Target of Action

Methyl diazoacetate is primarily used in organic synthesis reactions, where it acts as a reagent . Its primary targets are other organic compounds, such as aldehydes or ketones, with which it reacts to form homologated ketones or other complex organic molecules .

Mode of Action

The compound interacts with its targets through a process known as the Büchner–Curtius–Schlotterbeck reaction . This reaction involves the nucleophilic addition of the diazo compound to the carbonyl-containing compound, producing a tetrahedral intermediate . This intermediate then decomposes, releasing nitrogen gas and forming a tertiary carbocation intermediate . The reaction can be completed either by the reformation of the carbonyl through a 1,2-rearrangement or by the formation of an epoxide .

Biochemical Pathways

The products of these reactions can be used in further synthetic steps to produce compounds that do interact with biological systems .

Result of Action

The primary result of methyl diazoacetate’s action is the formation of complex organic molecules through reactions with other compounds . These products can have a wide range of properties and uses, depending on the specific reactants and conditions used .

Action Environment

The efficacy and stability of methyl diazoacetate can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can increase at higher temperatures . Additionally, the use of different catalysts can influence the course and outcome of the reaction . It’s also worth noting that the compound’s reactivity means it must be handled with care to prevent unwanted reactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-diazoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVRMHJOEYRXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700979 | |

| Record name | 2-Diazonio-1-methoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl diazoacetate | |

CAS RN |

6832-16-2 | |

| Record name | 2-Diazonio-1-methoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main mode of action of methyl diazoacetate in organic reactions?

A1: Methyl diazoacetate primarily acts as a precursor to carbenes, highly reactive intermediates. These carbenes, typically generated in the presence of transition metal catalysts, readily undergo reactions like cyclopropanation, C–H insertion, and ylide formation [, , ].

Q2: How does methyl diazoacetate interact with enamines? Is it different from its reaction with ordinary alkenes?

A2: While methyl diazoacetate typically undergoes concerted [3+2] cycloadditions with ordinary alkenes to form pyrazolines, its interaction with enamines is different [, ]. Instead of a concerted pathway, enamines preferentially attack the terminal nitrogen of methyl diazoacetate in a stepwise manner, leading to zwitterionic intermediates. These intermediates then undergo further reactions, ultimately providing different products than typical cycloaddition reactions.

Q3: What is the molecular formula and molecular weight of methyl diazoacetate?

A3: The molecular formula of methyl diazoacetate is C3H4N2O2, and its molecular weight is 100.07 g/mol.

Q4: Are there any characteristic spectroscopic data available for methyl diazoacetate?

A4: Yes, methyl diazoacetate exhibits characteristic signals in various spectroscopic techniques:

- NMR spectroscopy: The diazo group in methyl diazoacetate shows characteristic signals in both 1H and 13C NMR spectra. These signals are often used to monitor the progress of reactions involving methyl diazoacetate [, , ].

- IR spectroscopy: The diazo group also exhibits a strong characteristic absorption band in the IR spectrum, typically around 2100 cm−1. This band is indicative of the presence of the N≡N triple bond [].

Q5: Is methyl diazoacetate stable under normal laboratory conditions?

A6: Methyl diazoacetate can be potentially explosive, especially upon heating. Therefore, it is usually stored at low temperatures and handled with caution [].

Q6: How does the stability of methyl diazoacetate affect its use in organic synthesis?

A6: Due to its potential instability, reactions employing methyl diazoacetate are often carried out under carefully controlled conditions, typically at lower temperatures. Moreover, the use of appropriate safety precautions, such as blast shields and proper ventilation, is crucial when handling this reagent.

Q7: Which transition metals are commonly used as catalysts in reactions involving methyl diazoacetate?

A8: A variety of transition metal complexes are known to catalyze reactions involving methyl diazoacetate. Some of the most commonly used metals include rhodium [, , , , ], copper [, , , ], palladium [, , ], and ruthenium [, ]. The choice of catalyst often influences the chemoselectivity and stereoselectivity of the reaction.

Q8: Can you provide an example of a rhodium-catalyzed reaction with methyl diazoacetate?

A9: One well-established example is the Rh2(OAc)4-catalyzed cyclopropanation of alkenes and alkynes with methyl diazoacetate. This reaction offers a convenient route to cyclopropane derivatives, which are valuable building blocks in organic synthesis [, ].

Q9: How does the choice of catalyst influence the regioselectivity in reactions involving methyl diazoacetate?

A10: The choice of catalyst can significantly impact the regioselectivity of the reaction. For example, in the reaction of methyl diazoacetate with enynes containing a terminal triple bond, Rh2(OAc)4 promotes selective methoxycarbonylmethylenation of the triple bond, affording 1-alkenylcyclopropene-3-carboxylates [].

Q10: Are there examples of palladium-catalyzed reactions using methyl diazoacetate?

A11: Yes, palladium catalysts have also found application in transformations involving methyl diazoacetate. For instance, palladium catalysts have been employed in the coupling of pyrid-4-yl nonaflates with methyl diazoacetate to afford pyrid-4-yl-substituted methyl diazoacetates [, ].

Q11: Have computational methods been used to study reactions involving methyl diazoacetate?

A12: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding the mechanisms of various reactions involving methyl diazoacetate. These studies provide insights into the nature of intermediates, transition states, and factors influencing reactivity and selectivity [, , ].

Q12: Can you give an example of how DFT calculations have been used to understand the reactivity of methyl diazoacetate?

A13: DFT calculations have been employed to investigate the mechanism of the dirhodium tetracarboxylate-catalyzed O–H insertion reaction of methyl diazoacetate with water []. These calculations revealed a stepwise mechanism involving the formation of a rhodium-carbene complex followed by reaction with water to form a rhodium-associated oxonium ylide.

Q13: How does the structure of the diazo compound influence its electrophilicity?

A14: The electrophilicity of diazo compounds, including methyl diazoacetate, is influenced by the substituents attached to the diazo carbon. Electron-withdrawing groups, such as esters or nitro groups, increase the electrophilicity of the diazo compound, while electron-donating groups decrease it [].

Q14: How does the electrophilicity of the diazo compound affect its reactivity?

A15: The electrophilicity of the diazo compound plays a crucial role in determining its reactivity with nucleophiles. More electrophilic diazo compounds react faster with nucleophiles. For example, methyl diazoacetate, with an electron-withdrawing ester group, is more electrophilic than diazomethane and reacts faster with nucleophiles such as enamines and sulfonium ylides [].

Q15: How can the stability of methyl diazoacetate be enhanced during storage and handling?

A15: Due to its potential for explosive decomposition, methyl diazoacetate is typically stored at low temperatures (-20°C or lower) to minimize the risk of hazardous events. Furthermore, it is crucial to handle this reagent with care, using appropriate safety equipment and avoiding conditions that could lead to decomposition, such as heat or shock.

Q16: What safety precautions are essential when working with methyl diazoacetate?

A16: Handling methyl diazoacetate requires strict adherence to safety regulations:

Q17: What analytical techniques are commonly employed to monitor reactions involving methyl diazoacetate?

A17: Several techniques are used:

- NMR spectroscopy: Real-time monitoring of reaction progress and product formation is possible by 1H and 13C NMR [, , ].

- Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used to separate and analyze the reaction products [].

- Spectroscopic methods: UV-Vis spectroscopy is employed to determine reaction kinetics by monitoring the consumption of reactants or the formation of products over time [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)

![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)